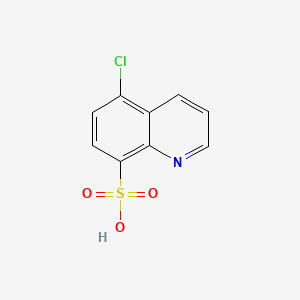

5-Chloroquinoline-8-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloroquinoline-8-sulfonic acid is a chemical compound with the molecular formula C9H6ClNO3S . It has a molecular weight of 243.67 g/mol . It is also known by other names such as this compound and has the CAS number 90225-09-5 .

Synthesis Analysis

In a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . This method was used to determine spectroscopic and electronic properties .Molecular Structure Analysis

The molecular structure of this compound includes a chloroquinoline ring attached to a sulfonic acid group . The InChI string representation of the molecule isInChI=1S/C9H6ClNO3S/c10-7-3-4-8 (15 (12,13)14)9-6 (7)2-1-5-11-9/h1-5H, (H,12,13,14) . The Canonical SMILES representation is C1=CC2=C (C=CC (=C2N=C1)S (=O) (=O)O)Cl . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.67 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The Exact Mass is 242.9756919 g/mol and the Monoisotopic Mass is also 242.9756919 g/mol . The Topological Polar Surface Area is 75.6 Ų .Scientific Research Applications

Synthesis and Catalytic Applications

5-Chloroquinoline-8-sulfonic acid is utilized in the synthesis of heteroaromatic hydroxylamine-O-sulfonates, which are then subjected to reactions such as tandem nucleophilic addition-electrophilic 5-endo-trig cyclization. The cyclization process has been investigated in detail, providing insights into the mechanism and applications of these reactions in creating compounds with pronounced in vitro cytostatic activity against human tumor cell lines (Sączewski et al., 2011).

Ion-Exchange Properties

Research has been conducted on copolymer resins synthesized through the condensation of this compound with other compounds. These copolymers exhibit selective chelating ion-exchange properties for certain metals, with a noted higher selectivity for Fe3+ ions over others like Cu2+, Ni2+, Co2+, and Pb2+. This makes them useful in applications involving the removal or separation of specific metal ions (Mane et al., 2009).

Nanocatalyst Synthesis and Application

Nano-zirconia-supported sulfonic acid, synthesized by immobilizing sulfonic acid groups on nano zirconium dioxide, is used as a catalyst for heterocyclic multicomponent reactions. The catalyst showcases excellent reusability and stability, making it valuable for various synthetic applications, including the creation of hexahydroquinoline and other derivatives (Amoozadeh et al., 2016).

Spectroscopic Studies

Spectroscopic investigations of this compound have contributed to the understanding of its structural and electronic properties. Such studies are crucial in identifying the reactive sites of the molecule, understanding its charge delocalization patterns, and predicting its behavior in various chemical processes (Sureshkumar et al., 2021).

Prodrug Development

This compound has also been studied in the context of prodrug development. The research focuses on exploring its potential in forming prodrugs that are reactive to various chemical or biological stimuli, opening avenues for targeted drug delivery and controlled drug release mechanisms (Hanaya et al., 2016).

Safety and Hazards

When handling 5-Chloroquinoline-8-sulfonic acid, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Mechanism of Action

Target of Action

It is known that quinoline derivatives, such as chloroquine, primarily target the heme polymerase enzyme in plasmodium species . This enzyme plays a crucial role in the survival and proliferation of the parasite .

Mode of Action

5-Chloroquinoline-8-sulfonic acid, similar to other quinoline derivatives, is believed to inhibit the action of heme polymerase. This inhibition prevents the conversion of toxic heme to non-toxic hemazoin, leading to the accumulation of toxic heme within the parasite . The buildup of toxic heme is detrimental to the parasite, ultimately leading to its death .

Biochemical Pathways

The disruption of this pathway leads to the accumulation of toxic heme, which is harmful to the parasite .

Result of Action

The result of the action of this compound is the death of the Plasmodium parasite due to the accumulation of toxic heme . This leads to the clearance of the parasite from the host’s body, thereby treating the malarial infection.

Properties

IUPAC Name |

5-chloroquinoline-8-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAFLXKUWRFGNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652524 |

Source

|

| Record name | 5-Chloroquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90225-09-5 |

Source

|

| Record name | 5-Chloroquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

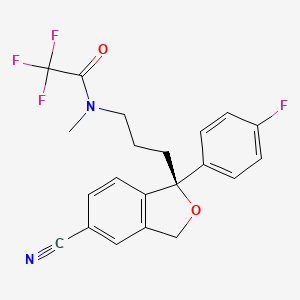

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)